molecular formula C5HCl5O2 B14696421 3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic Acid CAS No. 34644-12-7

3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic Acid

Cat. No.: B14696421
CAS No.: 34644-12-7
M. Wt: 270.3 g/mol
InChI Key: WWEOKTLGYRFGAM-UHFFFAOYSA-N
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Description

3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid is a chlorinated organic compound with the molecular formula C5H2Cl5O2. This compound is characterized by the presence of multiple chlorine atoms and a dichloromethylidene group, making it a highly reactive molecule. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid typically involves the chlorination of butenoic acid derivatives. One common method is the chlorination of 3-butenoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid involves its reactivity with various molecular targets. The presence of multiple chlorine atoms and the dichloromethylidene group makes it highly electrophilic, allowing it to react with nucleophiles in biological systems. These reactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,4-trichloro-2-(chloromethylidene)but-3-enoic acid
  • 3,4,4-trichloro-2-(bromomethylidene)but-3-enoic acid
  • 3,4,4-trichloro-2-(fluoromethylidene)but-3-enoic acid

Uniqueness

3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid is unique due to the presence of the dichloromethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where such reactivity is desired.

Properties

CAS No.

34644-12-7

Molecular Formula

C5HCl5O2

Molecular Weight

270.3 g/mol

IUPAC Name

3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid

InChI

InChI=1S/C5HCl5O2/c6-2(4(9)10)1(3(7)8)5(11)12/h(H,11,12)

InChI Key

WWEOKTLGYRFGAM-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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